![molecular formula C23H19FN4OS2 B2913628 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185136-36-0](/img/no-structure.png)
4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19FN4OS2 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with structural similarities to 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, such as annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, have been shown to exhibit potent antitumor activity. An unexpected Dimroth rearrangement facilitated the synthesis of these compounds, which displayed significant antiproliferative effects against a wide array of human tumor cell lines in nanomolar concentrations. The most active compounds demonstrated low toxicity and high potency in vivo, indicating their potential as anticancer agents (Lauria et al., 2013).
Antimicrobial Activities
The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin scaffold, upon modification, has shown promise in antimicrobial applications. For example, novel thienopyrimidine derivatives have been synthesized with demonstrated activity against various bacterial and fungal species. These compounds offer a new avenue for the development of antimicrobial agents, highlighting the versatility of the triazolopyrimidinone core in contributing to the fight against infectious diseases (Bhuiyan et al., 2006).
Anticonvulsant and Antidepressant Activities
Another area of interest is the neurological applications of triazolopyrimidine derivatives. Some compounds within this class have been evaluated for their potential anticonvulsant and antidepressant properties. Studies have identified specific derivatives that exhibit significant efficacy in animal models for these conditions, suggesting potential therapeutic applications for neurological disorders (Zhang et al., 2016).
Light-Emitting Properties
Furthermore, certain triazolopyrimidine derivatives have been explored for their unique optical properties, including the ability to self-assemble into supramolecular structures with light-emitting characteristics. This opens up research avenues in materials science, particularly in the development of novel organic light-emitting diodes (OLEDs) and other photonic devices (Liu et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds such as thiazolo[5,4-b]thieno[3,2-e]pyridines have been used in the synthesis of organic solid fluorophores . These fluorophores are often used in biological research as markers for various cellular processes.
Mode of Action
This property allows them to be used as markers in biological systems .
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that this compound might be involved in pathways related to fluorescence in biological systems .
Pharmacokinetics
The properties of similar compounds suggest that they may have good photoluminescence efficiency , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been used to create organic solid fluorophores with high photoluminescence efficiency . This suggests that this compound might also exhibit strong fluorescence, which could be used to track and study various biological processes.
Action Environment
Similar compounds have been shown to exhibit strong fluorescence in both solution and solid state , suggesting that this compound might also be stable and effective in various environments.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 4-ethylbenzyl and 3-fluorobenzylthio substituents.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-bromo-1-(3-fluorobenzyl)ethanone", "4-ethylbenzyl bromide", "2-chloro-1,3-thiazole", "sodium hydride", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-fluorobenzyl)-4,6-dimethylpyrimidine by reacting 2-amino-4,6-dimethylpyrimidine with 2-bromo-1-(3-fluorobenzyl)ethanone in the presence of potassium carbonate and acetonitrile.", "Step 2: Synthesis of 4-(4-ethylbenzyl)thiazol-2-amine by reacting 4-ethylbenzyl bromide with 2-chloro-1,3-thiazole in the presence of sodium hydride and dimethylformamide.", "Step 3: Synthesis of 4-(4-ethylbenzyl)-1-(2-thiazolyl)-1H-1,2,3-triazole by reacting 4-(4-ethylbenzyl)thiazol-2-amine with sodium azide in the presence of ethanol.", "Step 4: Synthesis of 4-(4-ethylbenzyl)-1-(2-thiazolyl)-5(4H)-thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 2-(3-fluorobenzyl)-4,6-dimethylpyrimidine with 4-(4-ethylbenzyl)-1-(2-thiazolyl)-1H-1,2,3-triazole in the presence of potassium carbonate and dimethylformamide." ] } | |
Número CAS |
1185136-36-0 |
Nombre del producto |
4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Fórmula molecular |
C23H19FN4OS2 |
Peso molecular |
450.55 |
Nombre IUPAC |
8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3 |
Clave InChI |
DIPAOYSRPRIUEC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2913549.png)
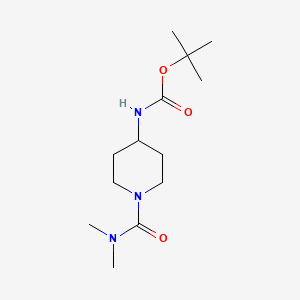
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913553.png)
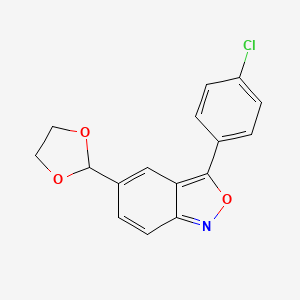
![4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride](/img/structure/B2913555.png)
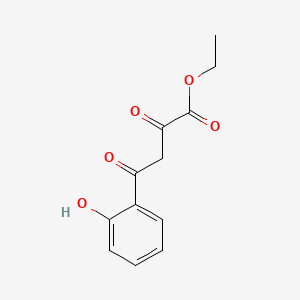
![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)
![N-1,3-benzodioxol-5-yl-N-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2913559.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2913560.png)
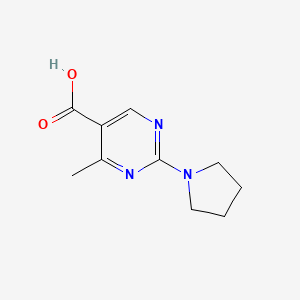
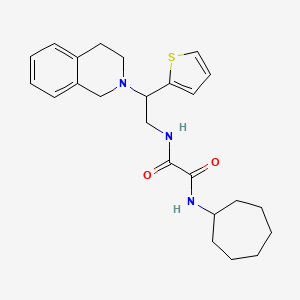
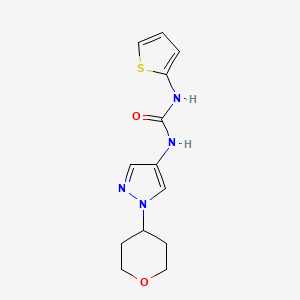
![N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2913566.png)